molecular formula C10H13N2Na3O8 B068019 L-Aspartic acid, N,N'-1,2-ethanediylbis-, trisodium salt CAS No. 178949-82-1

L-Aspartic acid, N,N'-1,2-ethanediylbis-, trisodium salt

Cat. No.: B068019
CAS No.: 178949-82-1
M. Wt: 358.19 g/mol
InChI Key: QEHXDDFROMGLSP-VDBFCSKJSA-K
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Mechanism of Action

Target of Action

The primary target of Ethylenediamine Disuccinic (EDDS) is metal ions . It forms a stable complex with these ions, making it an effective chelating agent .

Mode of Action

EDDS interacts with metal ions by forming a stable complex . This interaction is particularly effective against problematic ions such as copper (Cu) and iron (Fe), compared to less problematic ones like calcium (Ca) and magnesium (Mg) .

Biochemical Pathways

The biochemical pathway of EDDS involves the conversion of EDDS via the intermediate N-(2-aminoethyl)aspartic acid (AEAA) into ethylenediamine and two molecules of fumarate . This process is catalyzed by an EDDS lyase .

Pharmacokinetics

It is known that edds is a biodegradable compound , which suggests that it is metabolized and eliminated from the body over time. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of EDDS’s action is the formation of a stable complex with metal ions . This complexation can help in various applications, such as improving hair health and preventing free radical formations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of EDDS. For instance, in alkaline soil, the application of EDDS can increase the phytoextraction efficiency of certain plants, thereby aiding in the remediation of metal-contaminated soil . The timing and concentration of edds application need to be carefully managed to avoid potential adverse effects .

Biochemical Analysis

Biochemical Properties

Ethylenediamine disuccinic plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. As a chelating agent, it forms stable complexes with metal ions, enhancing metal translocation in plants . This interaction with metal ions is crucial in many biochemical reactions, as these ions often serve as cofactors for enzymes .

Cellular Effects

The effects of Ethylenediamine disuccinic on various types of cells and cellular processes are diverse. It influences cell function by binding with metal ions that can interfere with the performance of active ingredients, thereby improving the absorption and effectiveness of these products . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ethylenediamine disuccinic involves its ability to form stable complexes with metal ions. This interaction is crucial at the molecular level, as it can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethylenediamine disuccinic can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

Ethylenediamine disuccinic is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Ethylenediamine disuccinic is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, which can affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, N,N’-1,2-ethanediylbis-, trisodium salt typically involves the condensation of ethylenediamine with succinic acid, followed by the addition of sodium hydroxide to form the trisodium salt . The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes the purification of the final product to ensure its quality and effectiveness for various applications .

Properties

CAS No.

178949-82-1

Molecular Formula

C10H13N2Na3O8

Molecular Weight

358.19 g/mol

IUPAC Name

trisodium;(2S)-2-[2-[[(1S)-1-carboxy-2-carboxylatoethyl]amino]ethylamino]butanedioate

InChI

InChI=1S/C10H16N2O8.3Na/c13-7(14)3-5(9(17)18)11-1-2-12-6(10(19)20)4-8(15)16;;;/h5-6,11-12H,1-4H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3/t5-,6-;;;/m0.../s1

InChI Key

QEHXDDFROMGLSP-VDBFCSKJSA-K

SMILES

C(CNC(CC(=O)[O-])C(=O)[O-])NC(CC(=O)O)C(=O)[O-].[Na+].[Na+].[Na+]

Isomeric SMILES

C(CN[C@@H](CC(=O)[O-])C(=O)[O-])N[C@@H](CC(=O)[O-])C(=O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C(CNC(CC(=O)[O-])C(=O)[O-])NC(CC(=O)[O-])C(=O)O.[Na+].[Na+].[Na+]

Key on ui other cas no.

178949-82-1

physical_description

Liquid

Origin of Product

United States

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